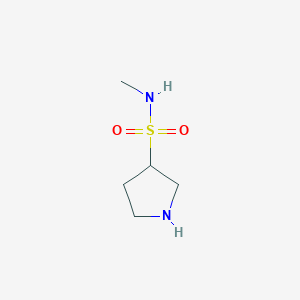

N-methylpyrrolidine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-6-10(8,9)5-2-3-7-4-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZNQMKEGGNNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Methylpyrrolidine 3 Sulfonamide

Strategies for Pyrrolidine (B122466) Ring Formation

The synthesis of the N-methylpyrrolidine core is a foundational step, achievable through various cyclization and stereoselective methods.

Cyclization Reactions for N-Methylpyrrolidine Core Synthesis

The formation of the N-methylpyrrolidine ring can be accomplished through several synthetic routes, often starting from linear precursors. A common industrial method involves the reaction of γ-butyrolactone with methylamine (B109427) at high temperatures (240–285 °C) and pressures (5.0–8.0 MPa). chemicalbook.com This two-step process first sees the formation of N-methyl-γ-hydroxybutanamide, which then undergoes dehydration and cyclization to yield N-methyl-2-pyrrolidone (NMP). chemicalbook.com The resulting NMP can be subsequently reduced to N-methylpyrrolidine. One reported method for this reduction uses hydrogen gas at high pressure in the presence of a copper chromite catalyst. chemicalbook.com

Alternative cyclization strategies include the reaction of 1,4-butanediol (B3395766) with methylamine over modified ZSM-5 catalysts. chemicalbook.com Another prominent method is the cyclization of 1,4-dihalobutanes, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane (B41627), with methylamine. chemicalbook.comgoogle.com A green chemistry approach utilizes 1,4-dibromobutane and methylamine in an aqueous medium with potassium carbonate (K2CO3) as an inexpensive and environmentally friendly catalyst, achieving a yield of 50.3% at a moderate temperature of 90°C. chemicalbook.com The choice of catalyst in this reaction is critical, with the yield following the order K2CO3 > KHCO3 > NaHCO3 > Na2CO3 > NaOAC. chemicalbook.com

A bio-based route has also been investigated, starting from γ-aminobutyric acid (GABA), which can be derived from plant proteins. This involves a one-pot procedure for the cyclization of GABA to 2-pyrrolidone and its subsequent methylation to NMP, using methanol (B129727) as the methylating agent. rsc.orgwur.nlresearchgate.net

Table 1: Selected Cyclization Methods for N-Methylpyrrolidine Core Synthesis

| Starting Materials | Reagents/Catalyst | Intermediate/Product | Key Findings | Reference |

|---|---|---|---|---|

| γ-Butyrolactone and Methylamine | High temperature (240–285 °C) and pressure (5.0–8.0 MPa) | N-Methyl-2-pyrrolidone (NMP) | A common industrial process; NMP can be reduced to N-methylpyrrolidine. | chemicalbook.com |

| 1,4-Butanediol and Methylamine | Modified ZSM-5 catalysts | N-Methylpyrrolidine | Yields are typically low at temperatures below 300°C. | chemicalbook.com |

| 1,4-Dibromobutane and Methylamine | K2CO3, water | N-Methylpyrrolidine | A green chemistry approach with a 50.3% yield at 90°C. | chemicalbook.com |

| 1,4-Dichlorobutane and Methylamine | Potassium iodide, ether solvent | N-Methylpyrrolidine | Yields can exceed 95% with high purity. | google.com |

| γ-Aminobutyric acid (GABA) and Methanol | Halogen salt (e.g., ammonium (B1175870) bromide) | N-Methyl-2-pyrrolidone (NMP) | A bio-based, one-pot procedure with high selectivity (>90%). | rsc.orgwur.nlresearchgate.net |

Stereoselective Approaches in Pyrrolidine Synthesis

Achieving specific stereochemistry in the pyrrolidine ring is crucial for many applications. Various stereoselective strategies have been developed to control the spatial arrangement of substituents.

Asymmetric hydrogenation is a powerful tool for establishing chirality. For instance, the synthesis of a key intermediate for a fluoroquinolone antibiotic involved the catalytic asymmetric hydrogenation of a β-keto-γ-lactam using a chiral DM-SEGPHOS-Ru(II) complex, affording the desired β-hydroxy amide with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. researchgate.net

The use of chiral building blocks or auxiliaries is another common approach. Sulfinimines, for example, have been employed in the asymmetric synthesis of polyfunctionalized pyrrolidines. An intramolecular metal carbenoid N-H insertion from a δ-amino α-diazo β-ketophosphonate, derived from a sulfinimine, leads to highly stereoselective formation of cis-2,5-disubstituted 3-oxo pyrrolidine phosphonates. nih.gov These intermediates are valuable for creating more complex, enantiopure pyrrolidine derivatives. nih.gov

1,3-dipolar cycloaddition reactions also offer a high degree of stereocontrol. The reaction of azomethine ylides (generated in situ from an amino acid and an aldehyde) with dipolarophiles can produce highly substituted pyrrolidines. A one-pot, three-component reaction between 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid can generate spirocyclic pyrrolidines with high stereoselectivity, creating five stereogenic centers in a single step. nih.gov These methods provide efficient routes to structurally complex and stereochemically defined pyrrolidine scaffolds. nih.gov

Sulfonamide Moiety Introduction and Functionalization

The introduction and subsequent modification of the sulfonamide group are key steps in synthesizing the target compound and its analogs.

N-Sulfonylation Protocols for Pyrrolidine Derivatives

The most conventional method for forming a sulfonamide is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. mdpi.com For a pyrrolidine derivative, the secondary amine of the ring can be reacted with a desired sulfonyl chloride (e.g., methanesulfonyl chloride) to form the N-sulfonylated product. Triethylamine is a commonly used base in this reaction, which is typically carried out in a solvent like dichloromethane. mdpi.com

More recent and varied methods have expanded the toolkit for N-sulfonylation. Sulfonyl azides can serve as effective sulfonyl donors. For example, proline has been N-sulfonylated using benzenesulfonyl azides in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Other protocols allow for the synthesis of sulfonamides from thiols or sulfonic acids. Thiols can be converted to their corresponding sulfonyl chlorides in situ through oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of H2O2 and SOCl2, which then react with an amine to give the sulfonamide in high yields. organic-chemistry.org

Table 2: Selected N-Sulfonylation Protocols

General methods applicable for the sulfonylation of pyrrolidine derivatives.

| Sulfonyl Source | Reagents | Key Features | Reference |

|---|---|---|---|

| Sulfonyl Chlorides | Amine, Base (e.g., Triethylamine) | Classic, widely used method. | mdpi.com |

| Sulfonyl Azides | Amine, Base (e.g., DBU) | Alternative to sulfonyl chlorides, used for N-sulfonylation of proline. | nih.gov |

| Thiols | NCS, Tetrabutylammonium chloride, Water, then Amine | One-pot synthesis via in situ generation of sulfonyl chloride. | organic-chemistry.org |

| Sulfonic Acids | Microwave irradiation | Direct conversion of sulfonic acids or their sodium salts to sulfonamides. | organic-chemistry.org |

Derivatization via Condensation and Coupling Reactions

Once the sulfonamide moiety is in place, further derivatization can be achieved through various condensation and coupling reactions. These reactions can modify the sulfonamide itself or other parts of the pyrrolidine ring, leading to a diverse range of analogs.

Multi-component reactions are highly efficient for building molecular complexity. For instance, a new series of pyridines containing a sulfonamide moiety was synthesized via a one-pot reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide derivative, and ammonium acetate. nih.gov Similarly, novel 3-sulfonamide pyrrol-2-one derivatives have been synthesized using a one-pot, three-component method catalyzed by trifluoroacetic acid. nih.gov

Cross-coupling reactions offer powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. An intramolecular cross-electrophile coupling reaction of a benzylic sulfonamide with a pendant alkyl chloride has been demonstrated using a nickel catalyst, showcasing a method to manipulate the sulfonamide backbone. acs.org Another approach involves the condensation of an alkyl bromide with a sodium arylsulfonamide in N-methyl-2-pyrrolidone (NMP) as the reaction medium to produce sulfonamide derivatives in high yields. researchgate.net These methods provide sophisticated avenues for creating structurally diverse sulfonamide-containing molecules.

Synthesis of N-Methylpyrrolidine-3-Sulfonamide Derivatives and Analogs

The synthesis of the specific target molecule, this compound, and its derivatives involves a combination of the strategies outlined above. A logical synthetic sequence would begin with the construction of a pyrrolidine ring bearing a functional group at the 3-position that can be converted to an amine. For example, starting with a suitable precursor to 3-aminopyrrolidine, the nitrogen of the pyrrolidine ring would first be methylated, followed by the sulfonylation of the 3-amino group.

The synthesis of derivatives and analogs can be achieved by varying the building blocks at each stage.

Varying the Sulfonyl Group : By using different sulfonyl chlorides (R-SO2Cl) in the sulfonylation step, a wide array of analogs with different R groups (e.g., aryl, alkyl, substituted benzyl) can be synthesized.

Modification of the Pyrrolidine Ring : Introducing additional substituents onto the pyrrolidine ring before or after the key sulfonylation step can generate further analogs. Methods like the stereoselective synthesis of polyfunctionalized pyrrolidines provide routes to complex derivatives. nih.gov

Multi-component Condensation : Complex derivatives can be assembled using one-pot condensation strategies. For example, a three-component reaction involving a sulfonamide, an aldehyde, and an active methylene (B1212753) compound can lead to highly functionalized heterocyclic systems containing the core sulfonamide structure. nih.govnih.gov Research has shown the synthesis of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives through a multi-step process involving initial acetylation of a sulfonamide, cyclization, and subsequent condensation with various aromatic aldehydes. nih.gov This highlights how a core sulfonamide structure can be extensively elaborated.

Through the strategic application of these synthetic methodologies, a broad chemical space around the this compound scaffold can be explored to create a library of diverse analogs.

Construction of Sulfonamide-Bearing Pyrrolidine Scaffolds

The synthesis of pyrrolidine rings incorporating a sulfonamide functional group is a cornerstone for accessing compounds like this compound. These methods often involve building the heterocyclic ring from acyclic precursors or functionalizing an existing pyrrolidine ring. The pyrrolidine ring is a valuable scaffold in medicinal chemistry due to its three-dimensional structure and stereogenic centers, which allow for a thorough exploration of pharmacophore space. nih.gov

A prevalent strategy involves the reaction of primary amines with sulfonyl chlorides. While the classic approach of reacting sulfonyl chlorides with ammonia (B1221849) or its surrogates is widely used, it has limitations regarding the availability and stability of the required sulfonyl chlorides. acs.org Modern methods have sought to overcome these challenges. For instance, a novel sulfinylamine reagent, t-BuONSO, allows for the synthesis of primary sulfonamides by reacting with organometallic nucleophiles like Grignard reagents or organolithiums, offering a convenient route to a broad range of medicinally relevant sulfonamides. acs.org

Another powerful approach is the multi-component reaction. A one-pot, three-component synthesis has been developed to create 3-sulfonamide pyrrol-2-one derivatives. nih.govacs.org This method reacts an amino sulfonamide, an aldehyde, and pyruvic acid in the presence of a catalyst like trifluoroacetic acid. nih.govacs.org This strategy is efficient for building a library of derivatives by varying the aldehyde component. acs.org

Furthermore, "branching-folding" synthetic strategies have been devised to create a diversity of cyclic sulfonamide scaffolds. nih.gov These methods might involve annulation reactions on common ketimine substrates followed by a hydrogenative ring-expansion to yield sulfonamides with medium-sized rings. nih.gov The synthesis of pyrrolidine scaffolds can also be achieved from different cyclic or acyclic precursors, highlighting the versatility in constructing this heterocyclic system. nih.gov

| Strategy | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Multi-component Reaction | Amino sulfonamide, Aldehyde, Pyruvic acid | One-pot synthesis, efficient for creating diverse derivatives. nih.govacs.org | nih.govacs.org |

| Sulfinylamine Reagent | t-BuONSO, Organometallic nucleophiles | Circumvents the need for unstable sulfonyl chlorides. acs.org | acs.org |

| Branching-Folding Synthesis | Ketimine substrates | Creates diverse cyclic sulfonamide scaffolds, including medium-sized rings. nih.gov | nih.gov |

Modifications on the Pyrrolidine Ring and Sulfonamide Group

Once the this compound scaffold is constructed, its chemical structure can be further diversified through modifications on both the pyrrolidine ring and the sulfonamide group. These derivatizations are crucial for structure-activity relationship (SAR) studies and for fine-tuning the pharmacological properties of the molecule.

Modifications of the sulfonamide group are a common strategy. Primary and secondary sulfonamides can be readily alkylated, acylated, or arylated to produce a wide array of substituted sulfonamides. acs.org This allows for the introduction of various functionalities to probe interactions with biological targets. For example, in the synthesis of pyrrolidine sulfonamide-based dipeptides, the sulfonamide nitrogen is coupled with amino acids, demonstrating a key modification pathway. nih.gov

Functionalization of the pyrrolidine ring itself offers another avenue for creating analogs. The introduction of substituents on the carbon framework of the pyrrolidine can significantly influence the molecule's conformation and biological activity. nih.gov Methods have been developed for the regioselective introduction of substituents at specific positions of the pyrrolidine ring. For instance, the reaction of electrophiles with 3-oxo pyrrolidine dianions allows for the regioselective introduction of substituents at the C-4 position. nih.gov

| Modification Site | Reaction Type | Example | Reference |

|---|---|---|---|

| Sulfonamide Group | Alkylation/Arylation | Reacting the sulfonamide with various alkyl or aryl halides. acs.org | acs.org |

| Sulfonamide Group | Amide Coupling | Coupling with amino acids to form dipeptide derivatives. nih.gov | nih.gov |

| Pyrrolidine Ring (C-4) | Alkylation | Reaction of 3-oxo pyrrolidine dianions with electrophiles. nih.gov | nih.gov |

Synthesis of Poly-Sulfonamide Pyrrolidine Systems

The synthesis of pyrrolidine derivatives bearing multiple sulfonamide groups represents a significant extension of the chemical space accessible from the basic this compound scaffold. These "bis-sulfonamide" structures can offer unique pharmacological profiles. acs.org

A highly effective method for synthesizing such systems is the one-pot, three-component reaction previously mentioned. nih.govacs.org By reacting meta-aminosulfonamide with various aldehydes and pyruvic acid, novel 3-sulfonamide pyrrol-2-one derivatives containing two sulfonamide groups were successfully synthesized. acs.org The reaction proceeds by first forming an unstable imine between the aldehyde and the aminosulfonamide, which then undergoes cyclization with pyruvic acid to form the pyrrol-2-one core bearing two distinct sulfonamide moieties. acs.org

The choice of reactants in this one-pot synthesis allows for considerable variation in the final product. Aromatic aldehydes with a range of electron-donating and electron-withdrawing substituents have been successfully employed to generate a library of these dual-tail pyrrol-2-one bridged molecules. acs.org This approach highlights a convergent and efficient strategy for creating complex molecules with multiple sulfonamide functionalities, which are of interest for their potential as carbonic anhydrase inhibitors and anticancer agents. nih.govacs.org

| Method | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| One-pot, three-component reaction | meta-Aminosulfonamide, Aldehyde derivatives, Pyruvic acid | Pyrrol-2-one derivatives with two sulfonamide groups | Efficient construction of bis-sulfonamide compounds in a single step. acs.org | nih.govacs.org |

In Vitro Biological Activities and Mechanistic Investigations of N Methylpyrrolidine 3 Sulfonamide Analogs

Enzyme Inhibition Profiles

Carbonic Anhydrase Isozyme Inhibition and Selectivity

N-methylpyrrolidine-3-sulfonamide analogs have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes, which are zinc-containing metalloenzymes crucial for various physiological processes. Certain pyrrolidine-containing benzenesulfonamide (B165840) derivatives have shown potent inhibitory activity against cytosolic isoforms hCA I and hCA II. For instance, one such analog, compound 3b , demonstrated significant inhibition with Ki values of 17.61 ± 3.58 nM and 5.14 ± 0.61 nM against hCA I and hCA II, respectively nih.gov.

Furthermore, studies on fluorinated pyrrolidine (B122466) and piperidine (B6355638) derivatives incorporating tertiary benzenesulfonamide moieties have highlighted the potential for achieving isoform selectivity. These compounds have shown a remarkable and previously unreported selectivity for hCA II nih.gov. The development of isoform-selective inhibitors is a key objective in this field to minimize off-target effects, as different hCA isoforms are involved in distinct physiological and pathological processes nih.govnih.govnih.govnih.govmdpi.com. For example, while hCA I and II are widespread, isoforms like hCA IX and XII are primarily associated with tumors, making them attractive targets for anticancer therapies nih.govnih.govnih.govmdpi.comunifi.it.

Interactive Data Table: Carbonic Anhydrase Inhibition by Pyrrolidine-Benzenesulfonamide Analogs

| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) |

|---|

| 3b | 17.61 ± 3.58 | 5.14 ± 0.61 |

Histone Deacetylase (HDAC) Inhibition

The sulfonamide group is a recognized zinc-binding group, a key feature for the inhibition of histone deacetylases (HDACs), which are also zinc-dependent enzymes involved in epigenetic regulation. A series of novel sulfonamide derivatives, including those with a pyrrolidine ring, have been synthesized and evaluated for their ability to inhibit human HDACs nih.govsemanticscholar.org.

In one study, while several pyrrolidine-based sulfonamides showed reduced HDAC activity, a related piperazine-sulfonamide compound exhibited an IC50 value of 2.8 µM in vitro nih.gov. Other research has identified sulfonamide derivatives as potent HDAC inhibitors with IC50 values in the low nanomolar range against enzymes from HeLa cell extracts epa.gov. For instance, certain sulfonamide derivatives have demonstrated promising cytotoxic activity against colon cancer cells, with IC50 values of 0.37 µM and 0.44 µM, comparable to the approved drug vorinostat (B1683920) azpharmjournal.com. These findings suggest that the this compound scaffold could be a promising starting point for the development of novel HDAC inhibitors nih.govepa.govazpharmjournal.comresearchgate.net.

Interactive Data Table: HDAC Inhibition by Sulfonamide Analogs

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Piperazine-sulfonamide 20 | - | 2.8 |

| Sulfonamide derivative IVa | LS-174T (Colon Cancer) | 0.37 |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. The pyrrolidine scaffold is a known proline mimic and has been extensively explored in the design of DPP-4 inhibitors researchgate.net.

A series of novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated for their in vitro antidiabetic activity. Several of these compounds exhibited significant DPP-4 inhibition. For example, compound B-XI showed an IC50 value of 11.32 ± 1.59 nM researchgate.net. Other analogs in the same series also displayed potent inhibitory activity in the nanomolar range, highlighting the potential of this chemical class as effective DPP-4 inhibitors semanticscholar.orgresearchgate.net. Further research has also identified 2-benzylpyrrolidine (B112527) derivatives as potent DPP-4 inhibitors, with one compound showing an IC50 of 0.3 µM oatext.com.

Interactive Data Table: DPP-4 Inhibition by Pyrrolidine Sulfonamide Analogs

| Compound | IC50 (nM) |

|---|---|

| B-I | 13.9 ± 1.76 |

| B-V | 16.05 ± 1.64 |

| B-VI | 15.98 ± 1.98 |

| B-XI | 11.32 ± 1.59 |

| B-XIII | 19.65 ± 2.60 |

| 2-benzylpyrrolidine derivative | 300 ± 30 |

Beta-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Inhibition

Beta-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in the initiation of fatty acid synthesis in bacteria, making it an attractive target for the development of novel antibacterial agents scielo.org.mx. While the direct inhibitory activity of this compound analogs on FabH has not been extensively reported, related sulfonamide derivatives have been investigated.

One study focused on sulphonyl urea (B33335) derivatives containing various heterocyclic moieties and evaluated their potential as FabH inhibitors. Molecular docking studies suggested that these compounds could be potential lead molecules for antimicrobial drug discovery, and in vitro antimicrobial studies confirmed their activity scielo.org.mx. Although this does not directly implicate this compound, it suggests that the broader class of sulfonamides warrants further investigation against this bacterial enzyme.

HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of statin drugs. Research into novel HMG-CoA reductase inhibitors has explored various chemical scaffolds, including pyrrole (B145914) derivatives nih.gov.

A study on 4-sulfamoyl pyrroles, which bear some structural resemblance to this compound, identified compounds with greater selectivity for hepatocytes compared to myocytes, a desirable feature for reducing statin-induced myalgia nih.gov. While this research did not directly evaluate this compound analogs, the findings suggest that the incorporation of a sulfonamide group within a five-membered nitrogen-containing heterocycle could be a viable strategy for designing novel HMG-CoA reductase inhibitors nih.gov. Another study on a pyrrolidine derivative, asperidine B, found that it lowers cholesterol by inhibiting its absorption, suggesting an alternative lipid-lowering mechanism for this class of compounds researchgate.netnih.gov.

Other Enzyme Target Modulations

In addition to the primary targets discussed, this compound analogs and related structures have shown inhibitory activity against other enzymes. A notable example is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

A study on multi-functionalized pyrrolidine-containing benzenesulfonamides reported remarkable AChE inhibition. Specifically, compounds 6a and 6b exhibited Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, which were comparable to the standard inhibitor tacrine (B349632) nih.gov. This suggests a potential application for this class of compounds in the management of conditions such as Alzheimer's disease, where AChE inhibitors are a therapeutic cornerstone.

Interactive Data Table: Acetylcholinesterase Inhibition by Pyrrolidine-Benzenesulfonamide Analogs

| Compound | Acetylcholinesterase (Ki in nM) |

|---|---|

| 6a | 22.34 ± 4.53 |

| 6b | 27.21 ± 3.96 |

Receptor Ligand Interactions

The unique structural features of this compound analogs have prompted investigations into their interactions with various G-protein coupled receptors, leading to the discovery of potent antagonistic activities.

Endothelin Receptor Antagonism (ETA/ETB)

Research into pyrrolidine-3-carboxylic acid derivatives has identified sulfonamide-based analogs as potent antagonists of endothelin receptors. The endothelin system, comprising endothelin peptides and their receptors (ETA and ETB), is a key regulator of vascular tone and cellular growth.

In a pivotal study, the replacement of the N,N-dialkylacetamide side chain of a highly ETA-selective antagonist with an N,S-dialkylsulfonamidoethyl group resulted in analogs that not only retained high affinity for the ETA receptor but also gained significant affinity for the ETB receptor. This modification led to the development of "balanced" antagonists with affinities for both receptor subtypes.

Structure-activity relationship (SAR) studies revealed that the potency and selectivity of these pyrrolidine sulfonamide analogs are influenced by several factors. Modifications to the alkyl groups on the sulfonamide nitrogen and sulfur, as well as substitutions on the aromatic rings of the core structure, were found to be critical in optimizing the antagonist profile. Specifically, the combination of an N-n-propyl group and an S-alkyl chain of four to six carbons, along with a fluorine atom positioned ortho to a methoxy (B1213986) group on an aromatic ring, yielded compounds with sub-nanomolar affinities for both ETA and ETB receptors. These optimized analogs exhibited ETA/ETB affinity ratios approaching unity, indicating a well-balanced antagonism.

| Compound Modification | ETA Receptor Affinity (nM) | ETB Receptor Affinity (nM) | ETA/ETB Ratio |

|---|---|---|---|

| N,N-dialkylacetamide side chain (parent compound) | 0.36 | 520 | ~1400 |

| N,S-dialkylsulfonamidoethyl side chain | Sub-nanomolar | Sub-nanomolar | ~1 |

Serotonin (B10506) Receptor (5-HT6/5-HT7) Antagonism

The this compound scaffold has also been identified as a promising framework for the development of antagonists for serotonin receptors, specifically the 5-HT6 and 5-HT7 subtypes. These receptors are primarily expressed in the central nervous system and are implicated in cognitive function and mood regulation.

5-HT6 Receptor Antagonism: Studies have led to the discovery of 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as high-affinity ligands for the 5-HT6 receptor. Interestingly, the stereochemistry of the pyrrolidine ring plays a crucial role in determining the functional activity of these compounds. The (R)-enantiomers have been shown to act as potent, full agonists, with EC50 values in the low nanomolar range. In contrast, the (S)-enantiomers exhibit moderate antagonist activity. This stereospecificity highlights the precise structural requirements for ligand binding and receptor modulation at the 5-HT6 receptor.

5-HT7 Receptor Antagonism: A notable example of a pyrrolidine sulfonamide analog with potent 5-HT7 receptor antagonism is (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, also known as SB-269970. This compound has been characterized as a potent and selective antagonist of the 5-HT7 receptor. Its discovery underscores the potential of the pyrrolidine-1-sulfonyl moiety as a key pharmacophore for targeting this specific serotonin receptor subtype. The development of such selective antagonists is crucial for elucidating the physiological roles of the 5-HT7 receptor and for exploring its therapeutic potential.

| Compound Class/Name | Receptor Target | Activity | Potency (EC50/Ki) |

|---|---|---|---|

| 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles ((R)-enantiomer) | 5-HT6 | Full Agonist | ≤ 1 nM |

| 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles ((S)-enantiomer) | 5-HT6 | Antagonist | Moderate |

| SB-269970 | 5-HT7 | Selective Antagonist | Not specified in abstract |

Antimicrobial Research Perspectives

The foundational sulfonamide group within this compound analogs suggests a potential for antimicrobial activity, a hallmark of the broader sulfonamide class of drugs.

Antibacterial Activity Mechanisms (e.g., Dihydropteroate (B1496061) Synthetase Inhibition)

The antibacterial action of sulfonamides is well-established and primarily stems from their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS). nih.govnih.gov This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. nih.gov By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to a bacteriostatic effect. nih.gov

While direct studies on the antibacterial activity and DHPS inhibition of this compound itself are not extensively documented in publicly available research, the presence of the sulfonamide moiety provides a strong rationale for investigating this potential. The pyrrolidine scaffold is also a common feature in various biologically active compounds, including some with antibacterial properties. The combination of these two structural motifs in this compound analogs warrants further exploration of their potential as novel antibacterial agents targeting DHPS.

Antifungal Activity

The exploration of sulfonamide derivatives has extended into the realm of antifungal research. patsnap.com While the mechanisms of antifungal action for sulfonamides are not as universally defined as their antibacterial counterparts, some studies have shown that certain sulfonamide-containing compounds exhibit notable activity against various fungal pathogens. nih.gov

A recent review highlighted that pyrrolidine derivatives have been a subject of interest in the development of antifungal agents. For instance, certain tetrazoles bearing a pyrrolidine ring have been synthesized and evaluated for their activity against Candida albicans. Additionally, research on sulfonamide-containing pyrrole derivatives has yielded compounds with significant antifungal activity when compared to standard antifungal agents. nih.gov Although specific studies on the antifungal properties of this compound analogs are limited, the collective evidence from research on both pyrrolidine and sulfonamide derivatives suggests that this class of compounds represents a promising area for future antifungal drug discovery.

Antiviral Research Pathways

The structural diversity of sulfonamide derivatives has led to their investigation in various antiviral research programs. A comprehensive review on sulfonamides with a heterocyclic periphery highlighted the antiviral potential of this class of compounds against a range of viruses, including coxsackievirus, enteroviruses, adenoviruses, and Human Immunodeficiency Virus (HIV).

Pyrrolidine-containing sulfonamides have been specifically mentioned in the context of HIV research. For example, certain sulfonamide derivatives are used in the complex therapy of HIV infection as inhibitors of carbonic anhydrase VII (hCA VII), which can help in treating neurological complications associated with the infection. This indicates a potential pathway for this compound analogs to be explored as scaffolds for the development of novel anti-HIV agents. The versatility of the sulfonamide group, combined with the pyrrolidine ring, offers a platform for designing molecules that could interfere with various stages of the viral life cycle.

HIV Protease Inhibition and Related Viral Targets

The sulfonamide functional group is a well-established pharmacophore in the design of HIV protease inhibitors. researchgate.net A number of clinically approved HIV protease inhibitors incorporate a sulfonamide moiety, which plays a crucial role in binding to the active site of the viral enzyme. nih.gov The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a versatile scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a key structural element in various biologically active compounds. nih.gov

The combination of a sulfonamide group with a pyrrolidine scaffold in this compound analogs suggests a potential for HIV protease inhibition. Research on related structures, such as indolylarylsulfones with sulfonamide substituents, has demonstrated potent inhibitory activity against wild-type HIV-1 and various drug-resistant strains. nih.gov While direct in vitro inhibitory data for this compound against HIV protease is not extensively available in the public domain, the known contributions of both the sulfonamide and pyrrolidine moieties to anti-HIV activity provide a strong rationale for their potential efficacy.

Below is a table of representative sulfonamide-containing compounds and their reported in vitro activities against HIV, illustrating the potential of this chemical class.

| Compound Class | Target | In Vitro Activity (IC50/Ki) | Source |

| Indolylarylsulfones | HIV-1 Reverse Transcriptase | Low nanomolar EC50 values | nih.gov |

| Sulfonamide-containing pyrones | HIV-1 Protease | High potency against HIV-1 and HIV-2 | bohrium.com |

| Novel Sulfonamide Scaffold (IPK1) | HIV-1 | IC50 of approximately 64 nM | semanticscholar.org |

This table presents data for structurally related sulfonamide compounds to illustrate the potential of the chemical class, not direct data for this compound.

Zinc Finger Protein Targeting in Retroviruses

Retroviral nucleocapsid proteins, such as the HIV nucleocapsid protein p7 (NCp7), contain highly conserved zinc finger domains that are essential for viral replication. nih.govnih.gov These zinc fingers play critical roles in packaging the viral RNA genome and in the early stages of infection. Consequently, they represent an attractive target for antiretroviral therapy. nih.govnih.gov

The mechanism of action of agents targeting these zinc finger proteins often involves the covalent modification of the cysteine thiolates that coordinate the zinc ion. nih.gov This leads to the ejection of zinc from the finger, disrupting its structure and function and ultimately inhibiting viral replication. nih.gov While specific studies on this compound targeting retroviral zinc fingers are limited, the broader class of sulfonamide-containing compounds has been investigated for their potential to interact with various viral proteins. nih.gov The electrophilic nature of the sulfonyl group could potentially play a role in interacting with the nucleophilic cysteine residues within the zinc finger domain. Further research is required to explore the specific activity of this compound and its analogs against this viral target.

Antioxidant Properties and Pathways

Activation of Endogenous Antioxidant Response (e.g., Nrf2)

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of cytoprotective genes. The Keap1-Nrf2 signaling pathway is therefore a key therapeutic target for conditions associated with oxidative stress. nih.gov

Recent research has highlighted the potential of sulfonamide-containing compounds to modulate this pathway. A patent application describes naphthyl sulfonamide pyrrolidine derivatives as Keap1 modulators, suggesting their utility in treating diseases linked to oxidative and inflammatory stress by activating Nrf2. nih.gov Furthermore, studies on fluorinated sulfonamide-flavonoid derivatives have demonstrated their ability to act as novel Keap1-Nrf2 protein-protein interaction inhibitors, leading to the potent induction of cytoprotective genes like heme oxygenase-1 (HO-1) in vivo. nih.gov These findings suggest that the this compound scaffold could similarly activate the Nrf2-mediated antioxidant response.

Free Radical Neutralization

In addition to activating endogenous antioxidant pathways, chemical compounds can exert direct antioxidant effects by neutralizing free radicals. The ability of a compound to scavenge free radicals is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Studies on various sulfonamide and pyrrolidine-containing derivatives have demonstrated their capacity for free radical neutralization. For instance, newly synthesized sulphonamide pyrolidine carboxamide derivatives have been evaluated for their antioxidant activity by their ability to scavenge DPPH radicals. nih.gov Similarly, research on other pyrrolidine derivatives has shown interesting antioxidant activity, with the radical scavenging capacity being influenced by the specific substitutions on the pyrrolidine ring. nih.gov One study on novel sulfonamide derivatives of gallic acid also highlighted their significant antioxidant and scavenging activities. mdpi.com

The following table summarizes the free radical scavenging activity of some representative pyrrolidine and sulfonamide derivatives.

| Compound Series | Assay | Activity (IC50 µg/mL) | Source |

| Pyrazoline-substituted pyrrolidine-2,5-diones | DPPH Radical Scavenging | 4.71 - 53.30 | nih.gov |

| Sulfonamide derivatives of gallic acid | DPPH Radical Scavenging | Concentration-dependent increase in activity | mdpi.com |

This table presents data for structurally related compounds to illustrate the potential for free radical scavenging activity.

Potential Mechanisms of Action beyond Direct Target Binding

Modulation of Cellular Pathways

Beyond direct interactions with specific enzymes or proteins, bioactive molecules can exert their effects by modulating intracellular signaling pathways. The Wnt signaling pathway, for example, is a crucial pathway involved in a wide range of cellular processes, and its dysregulation is implicated in various diseases.

Interestingly, a class of compounds structurally related to this compound, namely N-substituted piperidinyl diphenylsulfonyl sulfonamides, have been identified as small molecule inhibitors of secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway. figshare.comconsensus.app By inhibiting sFRP-1, these compounds can modulate Wnt signaling, which has been proposed as a therapeutic strategy for bone-related disorders. figshare.comconsensus.app This finding suggests that the broader class of cyclic amine-containing sulfonamides may have the potential to modulate key cellular signaling pathways, opening up avenues for therapeutic applications beyond their more direct biological activities. Further investigation is warranted to determine if this compound and its analogs can similarly modulate the Wnt pathway or other critical cellular signaling cascades.

DNA Binding Interactions

The interaction of this compound analogs with DNA has been a subject of significant research, revealing insights into their potential mechanisms of action. Both experimental and theoretical studies have been employed to elucidate the nature of these binding events, including UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, viscometry, and molecular docking simulations. These investigations have collectively indicated that certain sulfonamide derivatives are effective DNA binders, interacting through a combination of intercalative and groove binding modes. rsc.orgresearchgate.net

A notable study focused on three synthesized 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives, namely YM-1, YM-2, and YM-3, to explore their interactions with DNA. rsc.orgresearchgate.netnih.gov The findings from this research demonstrated that all three compounds have an affinity for DNA, engaging in a mixed-mode binding mechanism that involves both partial intercalation and groove binding. nih.gov

Molecular docking studies provided a two-dimensional view of the interactions between these sulfonamide derivatives and DNA. For instance, the sulfur atom of YM-1 was observed to form hydrogen bonds with the DNA base pair DT B19. nih.gov In the case of YM-2, hydrogen bonding occurred between the oxygen atom and the NH2 group of the compound with DNA base pairs DA A5 and DA A6, respectively. nih.gov Similarly, the sulfur and oxygen atoms of YM-3 were found to form hydrogen bonds with DNA base pairs DT A7 and DA A5. nih.gov

Among the studied analogs, YM-1 exhibited a comparatively stronger and more spontaneous binding to DNA. nih.gov This was evidenced by its greater binding constant (Kb) and more negative Gibbs free energy change (ΔG), as detailed in the table below. rsc.orgresearchgate.netnih.gov The binding site size (n), which was determined to be greater than one, along with variations in DNA viscosity in the presence of the sulfonamide derivatives, further substantiated the mixed-mode binding (intercalation and groove) mechanism. nih.gov

The collective evidence from both theoretical and experimental analyses underscores that while all three sulfonamide derivatives interact with DNA, YM-1 stands out as a more potent DNA binder compared to YM-2 and YM-3. nih.gov

Further research has also explored the DNA binding interactions of other sulfonamide derivatives, such as those incorporating 8-hydroxyquinoline (B1678124). These studies, which also employed UV spectroscopic methods and gel electrophoresis, have supported the concept of DNA intercalation as a primary binding mode. mdpi.comresearchgate.net The formation of transition metal complexes with these sulfonamide-substituted 8-hydroxyquinoline derivatives was found to significantly enhance their DNA binding efficacy compared to the ligands alone. mdpi.comresearchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the computational chemistry and molecular modeling of "this compound."

A thorough search for research data specific to this compound has revealed a significant lack of published studies in the areas outlined in the user's request. While there is a wealth of research on the computational analysis of other sulfonamide-containing molecules, this information does not apply to "this compound" and cannot be used without violating the strict requirement to focus exclusively on the specified compound.

Quantum Chemical Calculations: There is no available data on the electronic structure, reactivity predictions, or the energetic barriers of potential reaction pathways for this compound.

Molecular Docking and Ligand-Protein Interaction Studies: No studies have been published that elucidate the binding modes of this compound with any target enzymes or receptors, nor are there any predictions of its binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: No QSAR models involving this compound have been reported in the scientific literature.

A database entry for the hydrochloride salt of the compound, (3R)-N-methylpyrrolidine-3-sulfonamide, confirms its existence but also notes the absence of any associated literature data.

Given the explicit instructions to ensure all generated content strictly adheres to the provided outline and focuses solely on "this compound," the creation of a scientifically accurate and informative article is unachievable. To generate content without specific data would result in speculation and would not meet the required standards of accuracy and authoritativeness. Therefore, this request cannot be fulfilled.

Computational Chemistry and Molecular Modeling in N Methylpyrrolidine 3 Sulfonamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Models for Biological Activity

Predictive modeling plays a crucial role in screening and optimizing lead compounds. For sulfonamide derivatives, a common approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, such as artificial neural networks (ANN), to correlate molecular descriptors with biological activity.

In studies of related sulfonamide compounds, such as 1,3,5-triazinyl sulfonamides, researchers have successfully employed ANNs to predict inhibitory activity against specific enzyme targets like human carbonic anhydrase (hCA) isoforms. nih.gov These models are built using a series of calculated molecular descriptors that describe the physicochemical properties of the compounds. For N-methylpyrrolidine-3-sulfonamide, a similar approach could be used to predict its potential biological activities. Key descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: These relate to the electronic properties, such as partial charges and dipole moments.

Hydrophobicity: Often represented by LogP, which indicates how the compound partitions between water and an oily substance.

Steric Properties: Descriptors related to the size and shape of the molecule.

By building a predictive model based on a library of related compounds with known activities, the potential efficacy of this compound against various targets could be estimated computationally before undertaking more resource-intensive laboratory synthesis and testing.

Below is a table of computationally predicted properties for a related compound, (3R)-N-methylpyrrolidine-3-sulfonamide, which would serve as inputs for such predictive models.

| Descriptor | Predicted Value | Adduct | m/z | Predicted CCS (Ų) |

| XlogP | -0.9 | [M+H]+ | 165.06923 | 133.8 |

| Monoisotopic Mass | 164.06195 Da | [M+Na]+ | 187.05117 | 140.6 |

| [M-H]- | 163.05467 | 134.6 | ||

| [M+NH4]+ | 182.09577 | 154.3 | ||

| [M+K]+ | 203.02511 | 138.5 | ||

| [M+H-H2O]+ | 147.05921 | 128.4 | ||

| [M+HCOO]- | 209.06015 | 149.7 | ||

| [M+CH3COO]- | 223.07580 | 171.5 |

Table based on data from PubChem for (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride. uni.lu

Identification of Key Pharmacophore Features

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of the essential three-dimensional arrangement of functional groups (pharmacophore features) required for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would highlight key features such as:

Hydrogen Bond Donors and Acceptors: The sulfonamide group (-SO2NH-) provides both hydrogen bond donor (the NH group) and acceptor (the oxygen atoms) capabilities, which are critical for anchoring the molecule in a receptor's binding pocket. The nitrogen atom in the pyrrolidine (B122466) ring can also act as a hydrogen bond acceptor.

Hydrophobic Features: The pyrrolidine ring itself constitutes a hydrophobic region that can engage in van der Waals interactions with nonpolar residues in a binding site.

Positive/Negative Ionizable Features: Depending on the physiological pH, the pyrrolidine nitrogen may be protonated, introducing a positive charge that could interact with negatively charged amino acid residues.

Research on novel 3-sulfonamide pyrrol-2-one derivatives, for instance, has utilized molecular modeling to understand how different substituents contribute to binding affinity and selectivity against various carbonic anhydrase isoforms. nih.gov These studies often reveal that the sulfonamide group orients itself to interact with a key zinc ion in the active site, a classic interaction for this class of inhibitors. A similar modeling approach for this compound would involve docking the molecule into the active sites of potential target proteins to identify the most favorable binding poses and the key interactions that stabilize the complex.

Molecular Dynamics Simulations and Conformational Sampling

While specific molecular dynamics (MD) simulations for this compound are not found in the surveyed literature, this computational technique would be highly applicable. MD simulations provide a dynamic view of the molecule's behavior over time, offering insights that are not available from static models.

If applied, MD simulations could be used to:

Explore Conformational Flexibility: The pyrrolidine ring is not planar and can adopt various "puckered" conformations. MD simulations would reveal the preferred conformations of the ring and the rotational flexibility around the C-S and S-N bonds. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Analyze Solvent Interactions: Simulations can model the interactions between this compound and surrounding water molecules, providing a more accurate picture of its behavior in a physiological environment.

Study Binding Stability: If docked into a receptor, MD simulations can assess the stability of the predicted binding pose over time. By observing the interactions and movements of the ligand and protein, researchers can gain confidence in the predicted binding mode and estimate the binding free energy.

Given the flexibility of the pyrrolidine ring and the rotatable bonds associated with the sulfonamide group, conformational sampling would be an essential part of any comprehensive computational study on this molecule.

Advanced Analytical and Spectroscopic Characterization in N Methylpyrrolidine 3 Sulfonamide Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of N-methylpyrrolidine-3-sulfonamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Detailed Research Findings: In the ¹H NMR spectrum, distinct signals are expected for the protons of the N-methyl group, the pyrrolidine (B122466) ring, and the sulfonamide N-H group. The N-methyl group typically appears as a singlet. The protons on the pyrrolidine ring exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with adjacent protons. The chemical shift of the sulfonamide proton (–SO₂NH–) can vary and its signal may be broad. rsc.org

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The carbon of the N-methyl group and the carbons of the pyrrolidine ring appear in the aliphatic region of the spectrum. rsc.org The specific chemical shifts are influenced by the electron-withdrawing effect of the adjacent nitrogen and sulfonyl groups.

¹H and ¹³C NMR Spectral Data for N-methylpyrrolidine and Related Sulfonamides Below is a table summarizing typical chemical shifts for the core components related to this compound, based on data for N-methylpyrrolidine and various sulfonamide compounds. rsc.orgchemicalbook.comchemicalbook.com

| Atom/Group | Technique | Expected Chemical Shift (δ, ppm) | Description |

| N-CH₃ | ¹H NMR | ~2.35 | Singlet |

| Pyrrolidine Ring CH₂ | ¹H NMR | ~1.78 - 2.47 | Multiplets |

| SO₂NH | ¹H NMR | ~8.78 - 10.15 | Broad Singlet |

| N-CH₃ | ¹³C NMR | ~40-42 | |

| Pyrrolidine Ring CH₂ | ¹³C NMR | ~23-57 | |

| Pyrrolidine Ring CH-SO₂ | ¹³C NMR | ~55-65 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds.

Detailed Research Findings: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these are the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, which appear as strong bands in the fingerprint region. semanticscholar.org Another important feature is the N-H stretching vibration of the sulfonamide group. rsc.orgresearchgate.net The C-H stretching of the aliphatic methyl and pyrrolidine groups, and the C-N stretching vibrations are also observable. researchgate.netresearchgate.net The presence and position of these bands provide clear evidence for the sulfonamide and N-methylpyrrolidine moieties. nih.govmendeley.com

Characteristic IR Absorption Bands for this compound The following table details the principal vibrational frequencies expected for the compound. rsc.orgsemanticscholar.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Sulfonamide (-SO₂NH-) | ~3350 - 3250 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | ~2960 - 2850 | Medium-Strong |

| Asymmetric S=O Stretch | Sulfonyl (-SO₂-) | ~1320 - 1310 | Strong |

| Symmetric S=O Stretch | Sulfonyl (-SO₂-) | ~1155 - 1145 | Strong |

| S-N Stretch | Sulfonamide (-S-N-) | ~915 - 895 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns, which further corroborates its structure.

Detailed Research Findings: For this compound (molecular formula C₅H₁₂N₂O₂S), the exact molecular weight can be determined using high-resolution mass spectrometry (HRMS). researchgate.net The monoisotopic mass is calculated to be 164.06195 Da. uni.lu In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with a corresponding mass-to-charge ratio (m/z) of approximately 165.069. uni.lu

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds. This could lead to the loss of the methylamino group (-NHCH₃) or the entire sulfonamide group (-SO₂NHCH₃). Fragmentation of the pyrrolidine ring itself can also occur, yielding characteristic daughter ions that help confirm the cyclic structure.

Predicted Mass Spectrometry Data for (3R)-N-methylpyrrolidine-3-sulfonamide uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 165.06923 |

| [M+Na]⁺ | 187.05117 |

| [M]⁺ | 164.06140 |

| [M-H]⁻ | 163.05467 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine, provides valuable insight into the expected molecular geometry. researchgate.net X-ray analysis would reveal the exact bond lengths for the S=O, S-N, and S-C bonds within the sulfonamide group. researchgate.netresearchgate.net For instance, in similar sulfonamides, S=O bond lengths are typically in the range of 1.428 to 1.441 Å, and S-N bond lengths are around 1.62 Å. researchgate.netresearchgate.net

Furthermore, this technique would elucidate the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the N-methyl and sulfonamide substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and oxygen atoms, which dictate the crystal packing, would also be identified. researchgate.net The study of a sulfadiazine (B1682646) N-methylpyrrolidone solvate crystal demonstrates how N-methylpyrrolidone can be incorporated into crystal lattices. google.com

UV-Vis Spectroscopy for Electronic Transitions and DNA Interaction Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Detailed Research Findings: this compound, being composed of saturated aliphatic rings and a sulfonamide group, lacks significant chromophores that absorb in the near-UV and visible range (200-800 nm). Therefore, its direct analysis by UV-Vis spectroscopy for concentration determination or characterization is limited. nih.gov

However, UV-Vis spectroscopy becomes a valuable tool for studying the interaction of this compound with biological macromolecules, particularly DNA. researchgate.net Many studies use this technique to investigate how sulfonamide derivatives bind to DNA. researchgate.netnih.gov The principle involves monitoring the UV-Vis spectrum of a DNA solution upon the addition of the compound. If the molecule intercalates between the DNA base pairs or binds to its grooves, it can perturb the electronic environment of the DNA bases, leading to changes in the absorbance spectrum. These changes, known as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), along with potential shifts in the wavelength of maximum absorbance (λmax), provide evidence of binding and can be used to calculate binding constants. researchgate.net

Future Research Directions and Emerging Opportunities for N Methylpyrrolidine 3 Sulfonamide

Exploration of Novel Biological Targets for Therapeutic Development

The versatility of the pyrrolidine (B122466) ring, a core component of N-methylpyrrolidine-3-sulfonamide, makes it a valuable scaffold in drug discovery. nih.govfrontiersin.org Its non-planar, sp³-hybridized structure allows for a greater exploration of three-dimensional chemical space compared to flat aromatic rings, a desirable attribute for interacting with complex biological targets. nih.gov The pyrrolidine scaffold is present in numerous natural products and pharmacologically active agents, highlighting its significance in medicinal chemistry. frontiersin.org

The sulfonamide group is also a key pharmacophore, found in a wide array of drugs with diverse biological activities, including antibacterial, anti-inflammatory, and antiviral properties. nih.govopenaccesspub.org The combination of the pyrrolidine ring and the sulfonamide group in this compound presents an opportunity to explore a wide range of biological targets.

Future research should focus on screening this compound and its analogs against a broad panel of biological targets to identify novel therapeutic applications. Given the known activities of related compounds, promising areas of investigation include:

Enzyme Inhibition: Many existing drugs containing sulfonamide or pyrrolidine moieties act as enzyme inhibitors. For example, some sulfonamide derivatives are potent inhibitors of carbonic anhydrase and pyruvate (B1213749) kinase M2 (PKM2). nih.govnih.gov Screening against various enzyme families could uncover new inhibitory activities.

Receptor Modulation: The pyrrolidine scaffold is known to interact with various receptors. For instance, derivatives of cis-3,4-diphenylpyrrolidine act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a target in autoimmune diseases. nih.gov Investigating the interaction of this compound with different receptor types is a logical next step.

Ion Channel Modulation: The basic nitrogen atom of the pyrrolidine ring can influence its interaction with ion channels. nih.gov Exploring the effects of this compound on various ion channels could lead to the discovery of new treatments for channelopathies.

Anti-infective Agents: The sulfonamide group has a long history in the development of antibacterial drugs. openaccesspub.org Screening against a diverse range of bacteria, fungi, and viruses could reveal new anti-infective properties. frontiersin.org

Design of Multi-Target Directed Ligands incorporating this compound Scaffold

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target directed ligands (MTDLs). nih.gov This strategy involves designing a single molecule that can interact with multiple biological targets simultaneously, offering the potential for synergistic therapeutic effects. nih.govnih.gov

The this compound scaffold is an excellent candidate for the design of MTDLs. Both the pyrrolidine ring and the sulfonamide group have been independently incorporated into successful MTDLs. For example, some cholinesterase inhibitors for Alzheimer's disease feature a pyrrolidine ring. nih.gov

Future research in this area could involve:

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with multiple biological activities. nih.gov

Fragment-Based Drug Discovery: Using fragments of this compound as building blocks to design new MTDLs.

Computational Modeling: Employing computer-aided drug design to predict the binding of this compound-based ligands to multiple targets.

A conceptual approach to designing MTDLs from known drugs and pharmacophores is illustrated in the table below.

| Starting Molecule/Pharmacophore | Target 1 | Starting Molecule/Pharmacophore | Target 2 | Resulting Hybrid MTDL |

| Donepezil | Acetylcholinesterase | Pyrrolidine Derivative | Sigma-1 Receptor | Novel MTDL for Alzheimer's |

| Celecoxib | COX-2 | This compound | Novel Target | Novel Anti-inflammatory MTDL |

Application of Advanced Computational Methods for De Novo Design

Advanced computational methods are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. These methods can be applied to the this compound scaffold to accelerate the discovery of new drug candidates.

Key computational approaches include:

Structure-Based Drug Design: Using the three-dimensional structure of a biological target to design complementary ligands. If the structure of a target for this compound is known, this method can be used to optimize its binding affinity and selectivity.

Ligand-Based Drug Design: Using the known structure-activity relationships of a series of molecules to design new, more potent compounds. This approach is useful when the three-dimensional structure of the target is unknown.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods provide a more accurate description of the interactions between a ligand and its target, aiding in the design of molecules with improved properties.

Machine Learning and Artificial Intelligence: AI-powered algorithms can analyze large datasets of chemical structures and biological activities to predict the properties of new molecules and suggest novel scaffolds.

Development of Sustainable Synthetic Approaches for this compound and its Analogs

The development of green and sustainable synthetic methods is a critical aspect of modern pharmaceutical chemistry. rsc.org Traditional synthetic routes often involve hazardous reagents, toxic solvents, and multiple purification steps.

Future research should focus on developing more environmentally friendly ways to synthesize this compound and its analogs. Promising areas of investigation include:

Catalytic Methods: Utilizing efficient and reusable catalysts to promote the desired reactions. nih.gov For instance, a green synthesis of N-methylpyrrolidine has been achieved using potassium carbonate as a catalyst in an aqueous medium. chemicalbook.com

Flow Chemistry: Performing reactions in continuous flow reactors can improve efficiency, safety, and scalability.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water or deep eutectic solvents. rsc.org

Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single pot, reducing waste and improving efficiency. rsc.orgresearchgate.net

The table below summarizes some sustainable approaches for the synthesis of related compounds.

| Reaction Type | Catalyst/Solvent | Key Advantages |

| N-alkylation | Potassium Carbonate / Water | Inexpensive, environmentally friendly, moderate temperature. chemicalbook.com |

| Sulfonamide Synthesis | Copper / Deep Eutectic Solvent | Avoids volatile organic compounds, by-products are easily removed. rsc.org |

| Triarylpyridine Synthesis | Fe₃O₄@SiO₂@PCLH-TFA | Recoverable catalyst, solvent-free conditions. nih.gov |

Investigation of Stereoisomeric Effects on Biological Profiles

Stereochemistry plays a crucial role in the biological activity of chiral molecules like this compound. nih.gov The different spatial arrangements of atoms in stereoisomers can lead to significant differences in their interactions with biological targets.

A study on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides demonstrated that the stereochemistry at the 2-position of the pyrrolidine ring significantly impacts their affinity for dopamine (B1211576) D2 receptors. nih.gov For compounds with a 1-ethyl substituent, the (S)-enantiomer was more potent, while for those with a 1-n-hexyl substituent, the (R)-enantiomer was more active. nih.gov This highlights the importance of investigating the biological profiles of individual stereoisomers.

Future research should involve:

Asymmetric Synthesis: Developing synthetic methods to produce enantiomerically pure forms of this compound and its analogs.

Chiral Separation: Separating racemic mixtures to isolate and evaluate the individual stereoisomers.

Biological Evaluation of Stereoisomers: Testing the individual enantiomers and diastereomers for their biological activity to determine which stereoisomer is responsible for the desired therapeutic effect.

Computational Modeling of Stereoisomers: Using computational methods to understand how the different three-dimensional structures of stereoisomers influence their binding to biological targets.

By systematically investigating these future research directions, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methylpyrrolidine-3-sulfonamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves sulfonylation of a pyrrolidine precursor. For example, coupling reactions using sulfonyl chlorides (e.g., methanesulfonyl chloride) with amines under basic conditions (pyridine or lutidine) are common. To optimize yields, use 3-picoline or 3,5-lutidine as bases, which enhance reaction efficiency by stabilizing intermediates . Purification via recrystallization (e.g., dichloromethane/methanol mixtures) is recommended to isolate high-purity products .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodology : Employ a combination of NMR (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Single-crystal X-ray analysis (as in ) resolves complex stereochemistry, while IR spectroscopy validates sulfonamide bond formation.

Q. What solvents and conditions are optimal for sulfonamide stability during storage?

- Methodology : Store the compound in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane under inert gas (N₂/Ar) at –20°C. Avoid aqueous or protic solvents to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?

- Methodology : Implement in situ monitoring (e.g., TLC/HPLC) to identify bottlenecks. Catalytic amounts of N-arylsulfilimines (1–10 mol%) improve coupling efficiency in palladium-catalyzed steps . For stereochemical challenges, use chiral SFC (supercritical fluid chromatography) for enantiomer resolution .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodology : Standardize assay conditions (e.g., MIC testing for antimicrobial activity ). Cross-validate results using orthogonal methods:

- In vitro: Dose-response curves with positive controls (e.g., sulfadiazine ).

- In silico: Molecular docking to predict target binding (e.g., RORγt inverse agonists ).

- Address batch-to-batch variability by rigorous QC (e.g., ≥98% purity via HPLC ).

Q. How can computational tools guide the design of this compound analogs with enhanced selectivity?

- Methodology : Use DFT calculations to optimize electronic properties (e.g., sulfonamide group charge distribution). Molecular dynamics simulations predict pharmacokinetic profiles (e.g., LogP for blood-brain barrier penetration). For target selectivity, employ structure-activity relationship (SAR) models based on R-group modifications .

Analytical & Experimental Design Considerations

Q. What analytical techniques are critical for detecting sulfonamide byproducts?

- Methodology : GC-MS or LC-MS with electrospray ionization (ESI) identifies low-abundance impurities. For chlorinated byproducts, ICP-MS quantifies elemental contaminants. Reference USP Class 1 Residual Solvent protocols for trace solvent analysis .

Q. How should researchers design kinetic studies for sulfonamide formation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.